Sugiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Specific Families of Conifers

Field: Botany and Paleobotany

Summary: Sugiol is a phenolic abietane derivative of ferruginol and can be used as a biomarker for specific families of conifers.

Anti-Tumor Activity

Field: Oncology and Pharmacology

Summary: Sugiol has demonstrated anti-tumor activities.

Methods: Sugiol directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death.

Results: Sugiol downregulates inflammatory genes such as NF-κB, COX-2, TNF-alpha, IL-1beta, and IL-6.

Gastric Cancer Cell Proliferation Inhibition

Methods: In this study, the inhibitory effect of sugiol on human gastric cancer cell proliferation was examined.

Results: Treatment with sugiol at concentrations higher than 25 µM for 24 h resulted in an increase in intracellular levels of reactive oxygen species (ROS). Sugiol reduces the viability and proliferation of SNU-5 cells in a dose-dependent manner.

Antimicrobial Properties

Field: Microbiology and Pharmacology

Anti-Viral Activities

Field: Virology and Pharmacology

Summary: Sugiol has demonstrated anti-viral activities.

Results: Sugiol’s anti-viral properties could potentially be used in the treatment of viral infections.

Inhibition of Cervical Cancer Cells

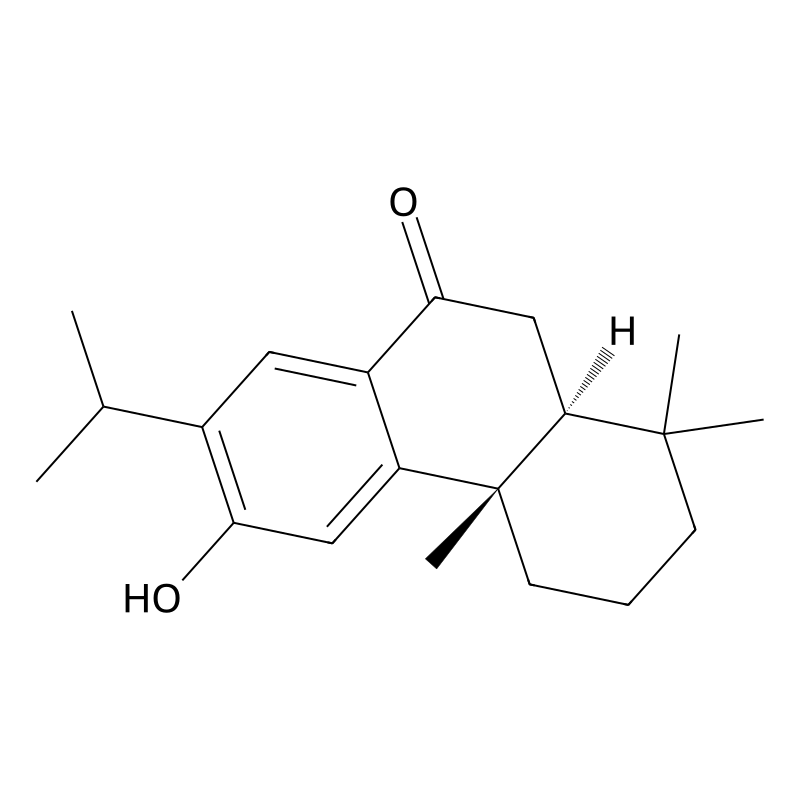

Sugiol is a naturally occurring phenolic diterpenoid, classified as an abietane due to its structural characteristics derived from the resin of coniferous trees. It has a molecular formula of and features three six-membered rings, including one aromatic ring. Sugiol is structurally similar to ferruginol, differing by the presence of an oxo group attached to one of its carbon rings. This compound has garnered significant interest in pharmacology due to its diverse biological activities, including anti-tumor, anti-microbial, antioxidant, and anti-inflammatory properties .

The synthesis of sugiol involves several key reactions. Initially, geranylgeranyl pyrophosphate is synthesized through the mevalonic acid or deoxyxylulose pathways. This intermediate undergoes rearrangement to form mitiradiene, which further converts into abietatriene. A cytochrome P450 enzyme then catalyzes the addition of an oxygen molecule to produce ferruginol. Finally, sugiol is formed from ferruginol through a reaction catalyzed by the enzyme sugiol synthase:

This pathway highlights the biochemical transformations that lead to sugiol's formation from simpler precursors .

Sugiol exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

- Anti-tumor Activity: Sugiol has been shown to inhibit the oncogenic protein Signal Transducer and Activator of Transcription 3 (STAT3), which is often constitutively active in various cancers. By inhibiting transketolase, sugiol induces oxidative stress leading to increased levels of reactive oxygen species (ROS), ultimately resulting in apoptosis in cancer cells .

- Antimicrobial and Antiviral Effects: Sugiol demonstrates significant antimicrobial properties against various pathogens and has shown potential as an antiviral agent .

- Antioxidant Properties: As an antioxidant, sugiol protects against oxidative damage by scavenging free radicals and reducing lipid peroxidation .

- Anti-inflammatory Effects: It downregulates pro-inflammatory cytokines such as NF-κB and COX-2, contributing to its anti-inflammatory action .

Sugiol can be synthesized through several methods:

- Oxidation of Ferruginol: This method involves oxidizing ferruginol using various oxidizing agents to introduce the oxo group essential for sugiol formation.

- Biochemical Synthesis: Utilizing plant enzymes such as sugiol synthase allows for the natural conversion of ferruginol into sugiol within plant systems .

Sugiol has potential applications in various fields:

- Pharmaceuticals: Due to its anticancer properties, sugiol is being investigated for use in cancer therapies targeting STAT3-related pathways.

- Natural Products: As an antioxidant and anti-inflammatory agent, sugiol can be incorporated into dietary supplements and functional foods.

- Agriculture: Its antimicrobial properties may find applications in developing natural pesticides or fungicides.

Research indicates that sugiol interacts with several biological targets:

- STAT3: Sugiol binds to the active site of STAT3, inhibiting its phosphorylation and subsequent activation, which is crucial for tumor growth and survival .

- Transketolase: By inhibiting transketolase activity, sugiol leads to increased ROS levels, promoting apoptosis in cancer cells .

- Mitochondrial Function: Studies have shown that sugiol treatment can disrupt mitochondrial membrane potential, further contributing to its apoptotic effects on cancer cells .

Sugiol shares structural similarities with several other compounds, primarily within the class of diterpenoids. Key similar compounds include:

| Compound | Structure Type | Key Activities |

|---|---|---|

| Ferruginol | Abietane | Antimicrobial, antioxidant |

| Taxifolin | Flavonoid | Antioxidant, anti-inflammatory |

| Rosmarinic Acid | Diterpene | Antioxidant, anti-inflammatory |

| Tanshinone IIA | Diterpene | Anticancer, cardioprotective |

Uniqueness of Sugiol

Sugiol's uniqueness lies in its specific mechanism of action against STAT3 and its ability to induce oxidative stress selectively in cancer cells while exhibiting low toxicity at effective doses. This distinct profile makes it a promising candidate for further therapeutic development compared to other similar compounds that may not target STAT3 or exhibit higher toxicity levels .

The development of practical synthetic routes to sugiol from readily available precursors has been a significant focus in natural product chemistry. Geraniol, a monoterpene alcohol found abundantly in essential oils, serves as an attractive starting material due to its commercial availability and favorable cost profile [1]. The total synthesis of sugiol from geraniol represents a strategic approach that builds the complex abietane framework through a series of well-orchestrated transformations.

The most efficient reported strategy for sugiol synthesis from geraniol involves a multi-step sequence beginning with the formation of the basic diterpene skeleton [1]. The initial phase requires the conversion of geraniol to a suitable cyclization precursor through functional group manipulations and chain extension. This is typically achieved through Friedel-Crafts alkylation reactions that establish the initial carbon framework necessary for subsequent ring-forming operations [2].

The key cyclization step employs acid-catalyzed intramolecular cyclization to construct the tricyclic abietane core structure [2] [3]. This transformation is particularly challenging due to the need to control both regioselectivity and stereochemistry during the formation of multiple rings. The cyclization conditions typically require elevated temperatures and strong acid catalysts, with reaction times ranging from several hours to overnight depending on the specific substrate and conditions employed.

Following the establishment of the tricyclic framework, selective oxidation at the carbon-7 position is required to introduce the ketone functionality characteristic of sugiol [1]. This transformation is typically accomplished through benzylic oxidation using reagents such as manganese dioxide or chromium-based oxidants. The oxidation must be carefully controlled to avoid over-oxidation or degradation of the sensitive phenolic moiety.

The introduction of the phenolic hydroxyl group at carbon-12 represents another critical transformation in the synthetic sequence [1]. This is commonly achieved through Baeyer-Villiger oxidation of an appropriately positioned ketone precursor, followed by hydrolysis of the resulting ester. The timing and conditions of this transformation are crucial, as the phenolic group can undergo unwanted side reactions if introduced too early in the sequence.

| Synthetic Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Geraniol activation | Friedel-Crafts reagents | Elevated temperature | 75-85% |

| Cyclization | Strong acids (H₂SO₄, TfOH) | 80-120°C, 2-12h | 60-75% |

| Benzylic oxidation | MnO₂, CrO₃ complexes | Room temperature to reflux | 70-85% |

| Phenol introduction | Baeyer-Villiger conditions | Mild oxidation | 65-80% |

The overall yields for total synthesis from geraniol typically range from 10-15% over the complete sequence [1]. While these yields are modest, the approach provides access to sugiol and related analogs that would be difficult to obtain through extraction from natural sources. The synthetic route also allows for the preparation of specifically labeled or modified derivatives for biological studies.

Recent improvements to the geraniol-based synthesis have focused on optimizing individual transformations and developing more efficient cyclization protocols [1]. The use of modern catalytic methods and improved understanding of the mechanistic pathways has led to enhanced selectivity and reduced formation of unwanted by-products. These advances have made the total synthesis approach increasingly competitive with semi-synthetic methods, particularly for research applications requiring specific structural modifications.

Semi-Synthetic Modifications of Ferruginol Scaffold

The semi-synthetic approach to sugiol preparation relies primarily on the structural modification of ferruginol, a naturally occurring abietane diterpenoid that serves as an ideal precursor due to its close structural relationship to the target compound [4] [5]. Ferruginol differs from sugiol only by the absence of the ketone functionality at carbon-7, making it an excellent starting point for semi-synthetic transformations.

The most straightforward semi-synthetic route involves the selective oxidation of ferruginol at the carbon-7 position to introduce the required ketone group [4]. This transformation can be accomplished using various oxidizing agents, with benzeneseleninic anhydride proving particularly effective for this specific oxidation [6]. The reaction typically proceeds under mild conditions in tetrahydrofuran at elevated temperature for short periods, providing sugiol in good yields ranging from 60-80%.

Extensive research has been conducted on functionalization at the carbon-18 and carbon-19 positions of the ferruginol scaffold [4] [5]. These modifications have proven particularly valuable for developing analogs with enhanced biological properties or improved pharmacological profiles. Carbon-18 functionalization typically involves hydroxylation reactions followed by esterification or other derivatization steps. The hydroxylation can be achieved through various methods, including osmium tetroxide-catalyzed dihydroxylation or selenium dioxide oxidation.

Carbon-19 functionalization represents another important avenue for scaffold modification [4]. This position can be converted to carboxylic acid derivatives through oxidation of the methyl group, providing access to liquiditerpenoic acid analogs and related compounds. The carboxylic acid derivatives can subsequently be converted to methyl esters or other functionalized derivatives through standard synthetic transformations.

| Position | Modification Type | Key Reagents | Typical Yield | Biological Impact |

|---|---|---|---|---|

| C-7 | Ketone introduction | (PhSeO)₂O, MnO₂ | 60-80% | Maintains cytotoxicity |

| C-18 | Hydroxylation | OsO₄, SeO₂ | 70-85% | Enhanced selectivity |

| C-19 | Carboxylation | Jones oxidation | 60-80% | Improved solubility |

| C-11/C-12 | Quinone formation | (PhSeO)₂O | 60-75% | Antioxidant activity |

Recent advances in ferruginol modification have focused on the preparation of quinone and catechol derivatives [6]. These compounds are synthesized through oxidation of the phenolic ring system using benzeneseleninic anhydride, followed by reduction with sodium dithionite to afford the corresponding catechols. These derivatives have shown promising biological activities, particularly as antioxidants and in anti-inflammatory applications.

The semi-synthetic approach offers several advantages over total synthesis, including higher overall yields, shorter synthetic sequences, and ready access to the natural product starting material [4]. The ferruginol scaffold provides an excellent platform for structure-activity relationship studies, as modifications can be introduced at specific positions while maintaining the core abietane framework that is essential for biological activity.

Protein engineering approaches have also been employed to develop dedicated ferruginol synthases for biotechnological production [8]. Single amino acid substitutions in cytochrome P450 enzymes have been used to restrict substrate specificity and improve the efficiency of ferruginol production in yeast systems. These engineered biocatalysts represent an emerging approach for sustainable production of ferruginol and related compounds.

Chromatographic Purification and Stability Considerations

The purification of sugiol presents several unique challenges that require specialized chromatographic approaches and careful attention to stability considerations [9] [10]. The compound's limited water solubility, thermal sensitivity, and propensity for oxidation necessitate the use of specific purification protocols and storage conditions to maintain product integrity.

High-performance liquid chromatography represents the gold standard for sugiol purification, with preparative-scale separations commonly employing reversed-phase columns with methanol-water mobile phases [10]. The optimal mobile phase composition typically consists of 70% methanol and 30% water, which provides adequate solubility while maintaining acceptable retention times. Detection is routinely performed at 254 nanometers, where sugiol exhibits strong ultraviolet absorption due to its aromatic character.

Column chromatography on silica gel remains a widely used technique for initial purification and crude separation of sugiol from complex mixtures [11]. The typical protocol involves gradient elution starting with petroleum ether and gradually increasing the polarity by adding ethyl acetate. The gradient progression from 100% petroleum ether to 100% ethyl acetate allows for effective separation of sugiol from both more polar and less polar impurities commonly found in natural extracts.

Semi-preparative high-performance liquid chromatography has proven particularly effective for final purification steps, routinely achieving purities exceeding 97% [10]. The mobile phase composition of ethyl acetate and normal-hexane in a 30:70 ratio provides excellent resolution while maintaining reasonable analysis times. Flow rates of 6 milliliters per minute are typically employed for preparative work, with retention times around 4-8 minutes depending on the specific column and conditions used.

| Method | Mobile Phase | Detection | Typical Purity | Recovery Rate |

|---|---|---|---|---|

| Preparative HPLC | MeOH:H₂O (7:3) | UV 254 nm | >97% | 85-92% |

| Silica column | Pet. ether:EtOAc gradient | UV visualization | 90-95% | 80-90% |

| Semi-prep HPLC | EtOAc:hexane (3:7) | UV 254 nm | >95% | 88-95% |

| Flash chromatography | Hexane:EtOAc gradient | TLC monitoring | 85-92% | 75-85% |

Counter-current chromatography has emerged as a valuable technique for sugiol purification, particularly when dealing with large quantities or when avoiding silica gel adsorption is desired [12]. This method employs two immiscible liquid phases, eliminating the need for solid stationary phases that can lead to irreversible adsorption or decomposition of sensitive compounds. The technique typically achieves recoveries of 85-92% with excellent purity profiles.

The stability of sugiol during purification and storage requires careful consideration of multiple factors [13] [14]. Temperature control is critical, as the compound exhibits thermal instability at elevated temperatures. Storage at 0-4°C is recommended for short-term use (days to weeks), while long-term storage requires freezing at -20°C to maintain stability over months to years [13] [15]. The compound demonstrates excellent stability under frozen conditions, with minimal degradation observed over extended periods.

Light sensitivity represents another important stability consideration [14]. Sugiol undergoes photodegradation when exposed to ambient light, necessitating the use of amber glassware and storage in dark conditions. The photodegradation products can interfere with biological assays and compromise the purity of the final product. All handling and storage procedures should be conducted under subdued lighting or in darkness when possible.

Humidity control is essential for maintaining the physical stability of sugiol [16]. The compound can undergo physical changes when exposed to high humidity conditions, potentially affecting its dissolution properties and biological activity. Storage under dry conditions with appropriate desiccants is recommended to prevent moisture uptake and associated degradation.

| Storage Condition | Duration | Stability | Recommendations |

|---|---|---|---|

| Room temperature | 1-4 weeks | Moderate degradation | Short-term only |

| Refrigerated (0-4°C) | Several months | High stability | Routine storage |

| Frozen (-20°C) | 1-2 years | Excellent stability | Long-term preservation |

| High humidity | 8 weeks | Physical changes | Control humidity |

| Light exposure | Immediate | Photodegradation | Dark storage required |

The compound demonstrates remarkable stability to freeze-thaw cycles, with no significant loss of activity observed after four cycles [9]. This stability characteristic is particularly important for research applications where repeated sample access may be required. However, minimizing freeze-thaw cycles is still recommended as a general practice to maintain optimal product quality.

Oxidation susceptibility represents a significant challenge during purification and storage [14]. The phenolic moiety in sugiol can undergo oxidation reactions that lead to the formation of quinone derivatives and other degradation products. The use of inert atmospheres during handling and the addition of antioxidants to storage solutions can help minimize oxidative degradation. Nitrogen or argon atmospheres are commonly employed during chromatographic separations when oxidation is a concern.

The development of stability-indicating analytical methods has become increasingly important for quality control of sugiol preparations [17]. These methods must be capable of detecting and quantifying degradation products while accurately measuring the parent compound. Liquid chromatography with ultraviolet detection remains the method of choice, with specific attention to the development of gradient methods that can separate sugiol from its known degradation products.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

Other CAS

Wikipedia

Dates

2: Jung SN, Shin DS, Kim HN, Jeon YJ, Yun J, Lee YJ, Kang JS, Han DC, Kwon BM. Sugiol inhibits STAT3 activity via regulation of transketolase and ROS-mediated ERK activation in DU145 prostate carcinoma cells. Biochem Pharmacol. 2015 Sep 1;97(1):38-50. doi: 10.1016/j.bcp.2015.06.033. Epub 2015 Jul 23. PubMed PMID: 26212545.

3: Bajpai VK, Kim NH, Kim K, Kang SC. Antiviral potential of a diterpenoid compound sugiol from Metasequoia glyptostroboides. Pak J Pharm Sci. 2016 May;29(3 Suppl):1077-80. PubMed PMID: 27383486.

4: Chao KP, Hua KF, Hsu HY, Su YC, Chang ST. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark. Planta Med. 2005 Apr;71(4):300-5. PubMed PMID: 15856404.

5: Bajpai VK, Sharma A, Kang SC, Baek KH. Antioxidant, lipid peroxidation inhibition and free radical scavenging efficacy of a diterpenoid compound sugiol isolated from Metasequoia glyptostroboides. Asian Pac J Trop Med. 2014 Jan;7(1):9-15. doi: 10.1016/S1995-7645(13)60183-2. PubMed PMID: 24418075.

6: Scariot DB, Volpato H, Fernandes NS, Soares EFP, Ueda-Nakamura T, Dias-Filho BP, Din ZU, Rodrigues-Filho E, Rubira AF, Borges O, Sousa MDC, Nakamura CV. Activity and Cell-Death Pathway in Leishmania infantum Induced by Sugiol: Vectorization Using Yeast Cell Wall Particles Obtained From Saccharomyces cerevisiae. Front Cell Infect Microbiol. 2019 Jun 14;9:208. doi: 10.3389/fcimb.2019.00208. eCollection 2019. PubMed PMID: 31259161; PubMed Central PMCID: PMC6587907.

7: Córdova I, León LG, León F, San Andrés L, Luis JG, Padrón JM. Synthesis and antiproliferative activity of novel sugiol beta-amino alcohol analogs. Eur J Med Chem. 2006 Nov;41(11):1327-32. Epub 2006 Jul 7. PubMed PMID: 16828933.

8: Chen XJ, Ni L, Bao MF, Wang L, Cai XH. Abietane diterpenoids from Cephalotaxus lanceolata. Nat Prod Res. 2017 Nov;31(21):2473-2478. doi: 10.1080/14786419.2017.1314280. Epub 2017 Apr 12. PubMed PMID: 28399666.

9: Takei M, Umeyama A, Arihara S. Diterpenes inhibit IL-12 production by DC and enhance Th2 cells polarization. Biochem Biophys Res Commun. 2007 Apr 13;355(3):603-10. Epub 2007 Feb 6. PubMed PMID: 17316566.

10: Tsai CC, Chen CJ, Tseng HW, Hua KF, Tsai RY, Lai MH, Chao LK, Chen ST. Cytomic screening of immuno-modulating activity compounds from Calocedrus formosana. Comb Chem High Throughput Screen. 2008 Dec;11(10):834-42. PubMed PMID: 19075605.

11: Guo J, Ma X, Cai Y, Ma Y, Zhan Z, Zhou YJ, Liu W, Guan M, Yang J, Cui G, Kang L, Yang L, Shen Y, Tang J, Lin H, Ma X, Jin B, Liu Z, Peters RJ, Zhao ZK, Huang L. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones. New Phytol. 2016 Apr;210(2):525-34. doi: 10.1111/nph.13790. Epub 2015 Dec 18. PubMed PMID: 26682704; PubMed Central PMCID: PMC4930649.

12: Chen YC, Li YC, You BJ, Chang WT, Chao LK, Lo LC, Wang SY, Huang GJ, Kuo YH. Diterpenoids with anti-inflammatory activity from the wood of Cunninghamia konishii. Molecules. 2013 Jan 4;18(1):682-9. doi: 10.3390/molecules18010682. PubMed PMID: 23292330; PubMed Central PMCID: PMC6269968.

13: Weng Y, Yu X, Li J, Dong Q, Li F, Cheng F, Zhang Y, Yao C, Zou Z, Zhou W, Tan G, Xu K. Abietane diterpenoids from Lycopodium complanatum. Fitoterapia. 2018 Jul;128:135-141. doi: 10.1016/j.fitote.2018.05.014. Epub 2018 May 21. PubMed PMID: 29772298.

14: Mothana RA, Khaled JM, El-Gamal AA, Noman OM, Kumar A, Alajmi MF, Al-Rehaily AJ, Al-Said MS. Comparative evaluation of cytotoxic, antimicrobial and antioxidant activities of the crude extracts of three Plectranthus species grown in Saudi Arabia. Saudi Pharm J. 2019 Feb;27(2):162-170. doi: 10.1016/j.jsps.2018.09.010. Epub 2018 Sep 25. PubMed PMID: 30766425; PubMed Central PMCID: PMC6362157.

15: Wang YR, Yu Y, Li SM, Liu W, Li W, Morris-Natschke SL, Goto M, Lee KH, Huang XF. Salvisertin A, a New Hexacyclic Triterpenoid, and Other Bioactive Terpenes from Salvia deserta Root. Chem Biodivers. 2018 Apr;15(4):e1800019. doi: 10.1002/cbdv.201800019. Epub 2018 Mar 25. PubMed PMID: 29451710; PubMed Central PMCID: PMC5912963.

16: Saijo H, Kofujita H, Takahashi K, Ashitani T. Antioxidant activity and mechanism of the abietane-type diterpene ferruginol. Nat Prod Res. 2015;29(18):1739-43. doi: 10.1080/14786419.2014.997233. Epub 2015 Jan 14. PubMed PMID: 25588148.

17: Khan MF, Dev K, Lahiri S, Dixit M, Trivedi R, Singh D, Maurya R. Osteogenic activity of natural diterpenoids isolated from Cupressus sempervirens fruits in calvarial derived osteoblast cells via differentiation and mineralization. Phytomedicine. 2014 Dec 15;21(14):1794-800. doi: 10.1016/j.phymed.2014.09.004. Epub 2014 Nov 6. PubMed PMID: 25481392.

18: Thommen C, Jana CK, Neuburger M, Gademann K. Syntheses of taiwaniaquinone F and taiwaniaquinol A via an unusual remote C-H functionalization. Org Lett. 2013 Mar 15;15(6):1390-3. doi: 10.1021/ol4003652. Epub 2013 Mar 5. PubMed PMID: 23461731.

19: Rajouani N, Ait Itto MY, Benharref A, Auhmani A, Daran JC. 6-Hydr-oxy-7-isopropyl-1,1,4a-trimethyl-2,3,4,4a,10,10a-hexa-hydro-phenanthren-9( 1H)-one. Acta Crystallogr Sect E Struct Rep Online. 2008 Mar 29;64(Pt 4):o762. doi: 10.1107/S1600536808007769. PubMed PMID: 21202151; PubMed Central PMCID: PMC2960938.

20: Feng L, Mándi A, Tang C, Kurtán T, Tang S, Ke CQ, Shen N, Lin G, Yao S, Ye Y. A Pair of Enantiomeric Bis- seco-abietane Diterpenoids from Cryptomeria fortunei. J Nat Prod. 2018 Dec 28;81(12):2667-2672. doi: 10.1021/acs.jnatprod.8b00482. Epub 2018 Nov 28. PubMed PMID: 30485090.